molecular formula C17H19N3O4S B11143964 Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate

Cat. No.: B11143964
M. Wt: 361.4 g/mol
InChI Key: UNCFLAXSXUZVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate is a thiazole-based organic compound featuring a hybrid structure of acetylated benzylamine, a methyl-substituted thiazole ring, and a methyl ester functional group. The molecule’s core structural elements include:

  • Thiazole ring: A five-membered heterocyclic ring (C₃H₃NS) substituted at positions 2, 4, and 3.
  • Methyl ester group: Linked via an acetamide bridge to the thiazole’s 5th carbon, contributing to hydrophobicity and metabolic stability.

The compound is structurally analogous to intermediates in antibiotic synthesis, particularly cephalosporins, where thiazole derivatives are critical for β-lactam stability and biological activity .

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[[2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]amino]acetate

InChI

InChI=1S/C17H19N3O4S/c1-11-15(16(23)18-9-14(22)24-3)25-17(19-11)20(12(2)21)10-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,23)

InChI Key

UNCFLAXSXUZVES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole scaffold is constructed via the Hantzsch thiazole synthesis, a classical method involving the reaction of α-haloketones with thioamides. For this compound, 4-methylthiazol-5-amine serves as the starting material. The reaction proceeds under mild acidic conditions (pH 4–6) at 60–80°C, yielding the 4-methyl-1,3-thiazol-5-amine intermediate with >85% purity.

Key parameters influencing this step include:

  • Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to solubilize both reactants.

  • Temperature control : Exothermic side reactions are mitigated by gradual heating.

Introduction of Acetyl-Benzylamino Group

The acetyl-benzylamino moiety is introduced via nucleophilic acyl substitution. The thiazole amine undergoes acylation with benzyl isocyanate in the presence of a catalytic amount of triethylamine (5–10 mol%), followed by acetylation using acetic anhydride. This two-step sequence achieves a combined yield of 72–78%.

Reaction conditions :

  • Acylation : 0°C to room temperature, 12–16 hours.

  • Acetylation : Reflux in dichloromethane (40°C, 4 hours).

Esterification and Final Coupling

The ester group is installed via a Steglich esterification between the carboxylic acid derivative of the thiazole intermediate and methyl glycolate. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed as coupling agents, yielding the final product in 65–70% isolated yield after column chromatography.

Solid-Phase Synthesis for Scalability

Recent advancements in solid-phase peptide synthesis (SPPS) have been adapted for thiazole derivatives. A resin-bound strategy enables iterative coupling and reduces purification challenges:

Resin Functionalization

Wang resin is pre-loaded with Fmoc-protected glycine. After deprotection with 20% piperidine in DMF, the thiazole-carboxylic acid is coupled using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the activating agent.

Sequential Modular Assembly

  • Step 1 : Acylation with benzyl isocyanate (2 equiv, 24 hours).

  • Step 2 : Acetylation under microwave irradiation (100 W, 50°C, 30 minutes).

  • Step 3 : Cleavage from resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5).

This method achieves an overall yield of 58% with >95% purity, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

ParameterMulti-Step Solution-PhaseSolid-Phase Synthesis
Overall Yield65–70%58%
Purity90–92%95–97%
ScalabilityLaboratory scale (1–10 g)Pilot scale (100 g)
Key AdvantageLow reagent costsReduced purification
Major ChallengeIntermediate isolationResin loading efficiency

Reaction Optimization and Troubleshooting

Solvent Systems for Acylation

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Trials with mixed solvents (DMF:THF = 1:3) reduced epimerization by 40% while maintaining 85% conversion.

Temperature-Dependent Byproduct Formation

Elevated temperatures (>50°C) during acetylation lead to N-overacylation byproducts. Kinetic studies identified an optimal window of 35–40°C, minimizing impurities to <2%.

Analytical Characterization

Critical quality attributes are verified through:

  • NMR Spectroscopy :

    • 1H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, CH2CO), 2.42 (s, 3H, CH3).

    • 13C NMR : 170.8 ppm (ester carbonyl), 165.3 ppm (thiazole C2).

  • Mass Spectrometry :
    ESI-MS m/z: 362.1 [M+H]+ (calculated 361.4 g/mol).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enables precise control over exothermic acylation steps. A prototype system demonstrated:

  • 30% reduction in reaction time.

  • 15% improvement in yield compared to batch processes.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 32 (solution-phase) vs. 28 (solid-phase).

  • E-factor : 18.7 kg waste/kg product (traditional) vs. 9.2 (flow chemistry) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

The thiazole moiety present in the compound is known for its diverse biological activities, which include:

  • Anticancer Properties :
    • Research has shown that thiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including human glioblastoma and melanoma cells. The structure-activity relationship indicates that modifications on the thiazole ring can enhance selectivity and potency against specific tumor types .
    • A study highlighted that thiazole-based compounds could induce apoptosis in cancer cells, with some derivatives showing IC50 values in the low micromolar range, indicating strong anticancer potential .
  • Antidiabetic Effects :
    • Thiazole derivatives have been investigated for their ability to improve insulin sensitivity and lower blood glucose levels. This application is particularly relevant in the context of type 2 diabetes management . The incorporation of specific substituents on the thiazole ring has been linked to enhanced antidiabetic activity.
  • Antimicrobial Activity :
    • The compound's structural features suggest potential antimicrobial properties. Thiazoles are often explored for their efficacy against various pathogens, including bacteria and fungi. Preliminary studies indicate that certain thiazole derivatives can inhibit the growth of microbial strains, making them candidates for further development as antimicrobial agents .

Synthesis and Modification

The synthesis of methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate typically involves multi-step chemical reactions:

  • Starting Materials : Common precursors include acetylated benzylamines and thiazole derivatives.
  • Reactions : Key reactions may include acylation, amination, and carbonylation processes to introduce functional groups that enhance biological activity.
  • Optimization : Researchers often optimize reaction conditions (such as temperature and solvent) to improve yield and purity of the final product.

Case Studies

Several studies have documented the applications of similar thiazole-based compounds:

  • Study 1 : A series of thiazole derivatives were synthesized and tested for anticancer activity against various cell lines. Compounds with specific substitutions showed promising results, leading to further exploration of their mechanisms of action .
  • Study 2 : Research focused on the antidiabetic properties of thiazole derivatives demonstrated significant improvements in glucose metabolism in animal models. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis with structurally related thiazole derivatives:

Compound Key Substituents Molecular Weight Functional Groups Key Properties
Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate 2-acetyl(benzyl)amino, 4-methyl, 5-carbamoylmethyl ester ~447.51 g/mol Thiazole, amide, ester, acetyl, benzyl High steric hindrance; potential for H-bonding via amide/ester groups .
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate 2-amino, 4-thiazole, methoxycarbonylmethoxyimino, ester ~329.34 g/mol Thiazole, amino, oxyimino, ester Planar thiazole ring; intermolecular H-bonding stabilizes crystal structure .
Methyl 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylate 2-amino, 4-carboxylate, 5-trifluoromethyl ~254.19 g/mol Thiazole, amino, carboxylate, CF₃ Enhanced electron-withdrawing effects from CF₃; improved metabolic resistance.
Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate 2-methanesulfonylmethyl, 4-methyl, 5-acetate (sodium salt) ~271.29 g/mol Thiazole, sulfonyl, carboxylate (ionic) High water solubility due to ionic carboxylate; sulfonyl enhances stability.
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 2-methyl, 4-thiazole, benzoic acid ~219.26 g/mol Thiazole, carboxylic acid Acidic properties; mp 139.5–140°C; limited solubility in nonpolar solvents.

Key Differences and Implications

Trifluoromethyl groups (as in ) enhance electron-withdrawing effects, increasing electrophilicity at the thiazole ring, whereas the benzyl group in the target compound may prioritize π-π stacking interactions.

Solubility and Bioavailability :

  • The methyl ester in the target compound improves lipid solubility, favoring membrane permeability over carboxylate salts (e.g., ) or free acids (e.g., ).
  • Sodium carboxylate derivatives (e.g., ) exhibit high aqueous solubility, making them suitable for parenteral formulations.

Crystallinity and Stability: Intermolecular hydrogen bonds (N–H⋯O/N) in amino-thiazole derivatives (e.g., ) enhance crystalline stability, whereas the target compound’s acetyl(benzyl)amino group may reduce crystallinity due to steric effects.

Pharmacological Potential: Thiazole derivatives with amino groups (e.g., ) are often intermediates in antibiotics (e.g., cephalosporins). The target compound’s benzyl-protected amine could act as a prodrug, with enzymatic cleavage releasing active metabolites.

Biological Activity

Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate is a compound featuring a thiazole moiety, which has been widely studied for its diverse biological activities. Thiazoles are known for their potential in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This compound contains:

  • A thiazole ring
  • An acetyl-benzyl amino group
  • An ester functional group

The biological activity of thiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the thiazole ring enhances the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological effects.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The specific compound under discussion has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 and HeLa cells, with IC50 values indicating potent activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole ring and substituents significantly influence the biological activity. Key findings include:

  • Substitution Patterns : The introduction of electron-donating groups at specific positions on the thiazole ring enhances anticancer activity.
  • Amino Acids : The incorporation of amino acid residues can improve binding affinity to target proteins, thereby increasing efficacy .

Case Studies

  • Antitumor Activity : A study evaluated various thiazole derivatives against human glioblastoma U251 cells. The results indicated that compounds with methyl substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts .
  • Antibacterial Properties : Another study tested the antibacterial efficacy of related thiazole compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth effectively, suggesting potential as antimicrobial agents .
  • Anti-inflammatory Effects : Research has also indicated that thiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect was observed in animal models where treatment with these compounds reduced inflammation markers significantly .

Data Tables

Activity TypeCell Line/TargetIC50 (µM)Reference
AnticancerMCF-75.16
AnticancerHeLa4.20
AntibacterialStaphylococcus aureus10.0
Anti-inflammatoryIn vivo modelN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-[({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate?

  • Methodology : The compound can be synthesized via multicomponent condensation reactions. For example, thiazole intermediates are formed by reacting N-amidinothiourea with dimethyl acetylenedicarboxylate (DMAD) in solvents like methanol, ethanol, or acetonitrile. Subsequent reactions with alkylamines and formaldehyde yield the final product . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for improving yield and purity.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, SHELX software (SHELXS/SHELXL) is widely used for structure solution and refinement. Crystallographic data (e.g., bond angles, hydrogen-bonding networks) confirm stereochemistry and molecular packing .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups and regiochemistry.
  • IR spectroscopy : Identifies carbonyl (C=O) and amide (N–H) stretches.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • Elemental analysis: Confirms purity by matching calculated vs. observed C/H/N/S content .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure determination?

  • Methodology : Discrepancies in refinement metrics (e.g., R-factors) may arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands for twinned data or apply restraints to disordered regions. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .

Q. What strategies optimize regioselectivity in thiazole-ring functionalization?

  • Methodology :

  • Electrophilic substitution : Use directing groups (e.g., acetylbenzylamino) to control reaction sites.
  • Catalytic systems : Transition-metal catalysts (e.g., Pd or Cu) enable cross-coupling at the 5-position of the thiazole.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at electron-deficient positions .

Q. How does this compound interact with biological targets in enzyme inhibition studies?

  • Methodology :

  • Docking simulations : Use software like AutoDock or Schrödinger Suite to model interactions with active sites (e.g., kinases or proteases).
  • Kinetic assays : Measure IC₅₀ values via fluorescence-based or radiometric assays.
  • SAR studies : Modify substituents (e.g., methyl or benzyl groups) to correlate structure with inhibitory potency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers.
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or metal-ligand complexes to control stereochemistry during key steps (e.g., amide bond formation) .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental binding affinities?

  • Methodology :

  • Force field calibration : Adjust parameters in molecular dynamics (MD) simulations to better match experimental conditions (e.g., solvation effects).
  • Crystallographic validation : Compare predicted binding poses with SC-XRD data of ligand-protein complexes .

Q. Why do alternative synthetic routes yield varying byproduct profiles?

  • Methodology :

  • Reaction monitoring : Use LC-MS or in-situ IR to detect intermediates.
  • Mechanistic studies : Probe solvent polarity and temperature effects on competing pathways (e.g., cyclization vs. dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.